molecular formula C21H20N2O3S3 B2408395 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1021130-56-2

2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2408395
CAS No.: 1021130-56-2
M. Wt: 444.58
InChI Key: BVGRZBUVWYOVTL-UHFFFAOYSA-N
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Description

2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H20N2O3S3 and its molecular weight is 444.58. The purity is usually 95%.
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Scientific Research Applications

Bioequivalence Studies

  • Pharmacokinetic Parameters in Bioequivalence : Studies on compounds like ST-679, a non-steroid anti-inflammatory agent, focus on evaluating and comparing pharmacokinetic parameters like Tmax, Cmax, AUC, and t1/2 beta to assess the bioequivalence of different formulations, ensuring consistent therapeutic effects across different medication forms (Annunziato & di Renzo, 1993).

Metabolism and Pharmacokinetics

  • Characterizing Metabolite Profiles : Compounds like [14C]mirabegron, a β3-adrenoceptor agonist, are investigated to characterize their mass balance, metabolite profiles, absorption rates, and excretion pathways. Such studies highlight the compound's rapid absorption, circulation in plasma, and recovery in urine and feces, primarily as the unchanged form, providing insights into its systemic behavior (Takusagawa et al., 2012).

Specific Agonist and Pain Models

  • Exploring Specific Agonist Effects : The use of specific agonists like JT010 in understanding the role of the transient receptor potential ankyrin 1 (TRPA1) in sensing potentially hazardous substances and eliciting pain in humans. This research helps in quantifying TRPA1-dependent components in physiology and pathophysiology, thereby contributing to a better understanding of target engagement for new therapeutic approaches (Heber et al., 2019).

Properties

IUPAC Name

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S3/c1-26-17-8-6-14(7-9-17)19(24)13-29-21-23-16(12-28-21)11-20(25)22-15-4-3-5-18(10-15)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGRZBUVWYOVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.